molecular formula C20H25ClN2 B5070355 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine

1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine

Cat. No. B5070355
M. Wt: 328.9 g/mol
InChI Key: AAJPBQZZYDBFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine, also known as BTCP, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive drug with stimulant properties and is commonly used in laboratory experiments to study its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine is not well understood. However, it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can enhance their effects on the brain.
Biochemical and Physiological Effects:
1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine has been shown to have a number of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause hyperactivity, increased alertness, and euphoria. In animal models, 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine has been shown to have analgesic properties and can reduce pain perception. However, it can also cause seizures and convulsions at high doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine in laboratory experiments is its well-established synthesis method. This makes it easy to obtain pure 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine for use in experiments. Additionally, 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine has a number of well-documented biochemical and physiological effects, which makes it a useful tool for studying the central nervous system.
However, there are also some limitations to using 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine in laboratory experiments. One of the main limitations is its potential for abuse. 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine is a psychoactive drug with stimulant properties, and its use should be carefully monitored. Additionally, the exact mechanism of action of 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine. One area of interest is its potential as an analgesic drug. 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine has been shown to have analgesic properties in animal models, and further research could explore its potential as a pain medication. Additionally, more research is needed to fully understand the mechanism of action of 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine and its effects on the central nervous system. This could lead to the development of new drugs that target specific neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine involves the reaction between 1-benzyl-4-piperidone and 2-(2-chlorophenyl)ethylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using chromatography techniques to obtain pure 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine. The synthesis method of 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine has been well-established and is commonly used in laboratory experiments.

Scientific Research Applications

1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine is commonly used in laboratory experiments to study its effects on the central nervous system. It has been shown to have stimulant properties and can increase the release of dopamine, norepinephrine, and serotonin. These neurotransmitters are responsible for regulating mood, motivation, and reward pathways in the brain. 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine has also been shown to have analgesic properties and can reduce pain perception in animal models.

properties

IUPAC Name

1-benzyl-N-[2-(2-chlorophenyl)ethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2/c21-20-9-5-4-8-18(20)10-13-22-19-11-14-23(15-12-19)16-17-6-2-1-3-7-17/h1-9,19,22H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJPBQZZYDBFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCC2=CC=CC=C2Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.